3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

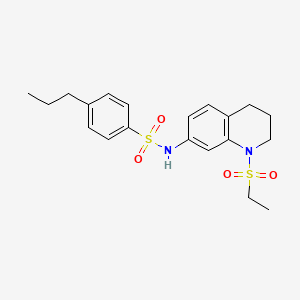

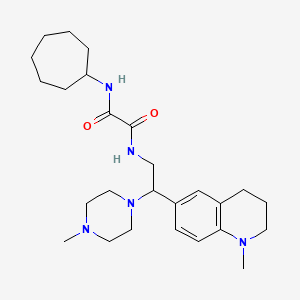

3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid, also known as DMCPA, is a chemical compound that belongs to the pyridazine-4. The molecular formula is C10H13N3O2 .

Molecular Structure Analysis

The molecular structure of DMCPA consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 3-position with a 2,2-dimethylcyclopropylamino group and at the 4-position with a carboxylic acid group .Scientific Research Applications

Synthesis and Derivative Applications

Levulinic Acid in Drug Synthesis : Levulinic acid (LEV), a biomass-derived chemical, serves as a versatile building block for synthesizing various chemicals, including derivatives of pyridazine, through acylation and esterification processes. These derivatives are significant in drug synthesis, reducing costs and simplifying synthesis steps. The flexibility of LEV, due to its carbonyl and carboxyl groups, enables the creation of medicinally active functional groups, including pyridazine derivatives, highlighting the potential of biomass-derived chemicals in medicinal chemistry (Zhang et al., 2021).

Heterocyclic N-oxide Derivatives : The synthesis and functional importance of heterocyclic N-oxide derivatives, including those from pyridazine, are well-documented. These derivatives are valued for their versatility in organic synthesis, catalysis, and medicinal applications, showcasing a range of biological activities such as anticancer, antibacterial, and anti-inflammatory effects. This emphasizes the role of pyridazine and similar heterocycles in developing new therapeutic agents (Li et al., 2019).

Pyridazine and Pyridazone Analogues : Pyridazine derivatives have been synthesized for their varied biological activities, particularly related to the cardiovascular system. The synthesis routes for pyridazine involve the addition of hydrazine or its derivatives to a suitably substituted carbon chain, indicating the chemical versatility and potential for creating new pharmacologically active compounds (Jakhmola et al., 2016).

Pyridopyridazine Derivatives : The synthesis and biological activities of pyridopyridazine derivatives are covered extensively, demonstrating their importance in medicinal chemistry. These derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic effects, among others. The wide range of activities suggests the potential of pyridazine derivatives in drug development and the search for new therapeutic agents (Wojcicka & Nowicka-Zuchowska, 2018).

properties

IUPAC Name |

3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-10(2)5-7(10)12-8-6(9(14)15)3-4-11-13-8/h3-4,7H,5H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFDLKWHOIZCGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1NC2=C(C=CN=N2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)

![2-(3,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2626707.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2626711.png)

![ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2626712.png)

![4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2626713.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)

![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)